3-(1-Cyanocyclopropyl)-2-fluorophenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Cyanocyclopropyl)-2-fluorophenylboronic acid is an organic compound with the molecular formula C10H9BFNO2 It is a boronic acid derivative that features a cyanocyclopropyl group and a fluorophenyl group
Preparation Methods
The synthesis of 3-(1-Cyanocyclopropyl)-2-fluorophenylboronic acid typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the use of boronic acid derivatives and cyanocyclopropyl intermediates. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction .
Chemical Reactions Analysis
3-(1-Cyanocyclopropyl)-2-fluorophenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents to form corresponding boronic acid derivatives.
Reduction: Reduction reactions can convert the cyanocyclopropyl group to other functional groups.
Substitution: The fluorophenyl group can undergo substitution reactions with nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines.
Scientific Research Applications
3-(1-Cyanocyclopropyl)-2-fluorophenylboronic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(1-Cyanocyclopropyl)-2-fluorophenylboronic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of protein kinases or other enzymes involved in cell growth and proliferation.
Comparison with Similar Compounds
3-(1-Cyanocyclopropyl)-2-fluorophenylboronic acid can be compared with other boronic acid derivatives, such as:
Phenylboronic acid: Lacks the cyanocyclopropyl and fluorophenyl groups, making it less versatile in certain reactions.
4-(1-Cyanocyclopropyl)phenylboronic acid: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
3-(1-Cyanocyclopropyl)phenylboronic acid:
These comparisons highlight the unique features of this compound, such as its specific functional groups that contribute to its reactivity and versatility in various applications.
Properties
IUPAC Name |
[3-(1-cyanocyclopropyl)-2-fluorophenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BFNO2/c12-9-7(10(6-13)4-5-10)2-1-3-8(9)11(14)15/h1-3,14-15H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRQZJOXEWXYOFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)C2(CC2)C#N)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2096341-54-5 |
Source
|
Record name | 3-(1-Cyanocyclopropyl)-2-fluorophenylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.